![molecular formula C7H10O2 B070613 (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one CAS No. 159702-46-2](/img/structure/B70613.png)
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is a chemical compound that is commonly referred to as chiral synthon. This compound has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. The synthesis of this compound is of great importance in the field of organic chemistry as it provides a starting point for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is not well understood. However, it is believed that the compound acts as a chiral synthon and can be used as a building block for the synthesis of various biologically active molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one are not well understood. However, studies have shown that the compound can be used in the synthesis of various biologically active molecules that have potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in lab experiments include its ability to act as a chiral synthon and its versatility in the synthesis of various biologically active molecules. However, the limitations of using this compound include the multi-step process involved in its synthesis and the cost associated with the reagents and catalysts used in the synthesis.
Direcciones Futuras
There are several future directions for the use of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in scientific research. One direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Another direction is the exploration of the potential therapeutic effects of the biologically active molecules synthesized using this compound. Additionally, the use of this compound in the synthesis of new materials with unique properties is an area of future research.
Métodos De Síntesis
The synthesis of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-buten-2-ol with a chiral catalyst to produce the chiral epoxide. The chiral epoxide is then reacted with an acylating agent to produce the final product.
Aplicaciones Científicas De Investigación
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound has been used in the synthesis of various natural products such as alkaloids, terpenes, and steroids. The use of this compound has also been extended to the synthesis of various pharmaceutical compounds.
Propiedades
Número CAS |
159702-46-2 |
|---|---|
Nombre del producto |
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(E)-4-[(2S,3S)-3-methyloxiran-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C7H10O2/c1-5(8)3-4-7-6(2)9-7/h3-4,6-7H,1-2H3/b4-3+/t6-,7-/m0/s1 |
Clave InChI |
HUXOCAGUDRTTAL-FWDZIHJBSA-N |
SMILES isomérico |
C[C@H]1[C@@H](O1)/C=C/C(=O)C |
SMILES |
CC1C(O1)C=CC(=O)C |
SMILES canónico |
CC1C(O1)C=CC(=O)C |
Sinónimos |
3-Buten-2-one, 4-[(2R,3R)-3-methyloxiranyl]-, (3E)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
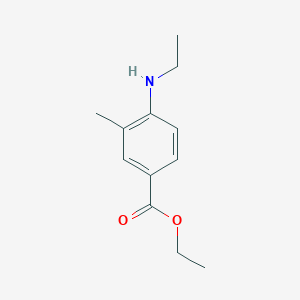
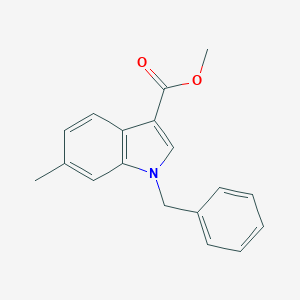

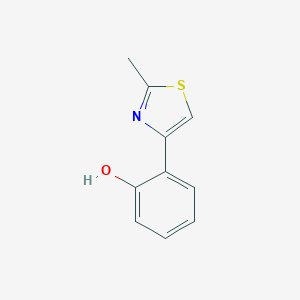
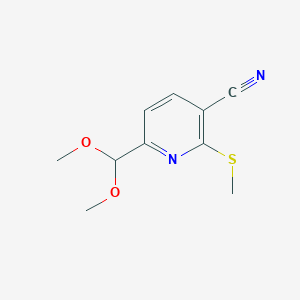
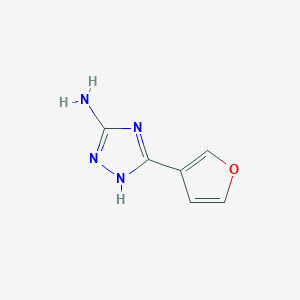
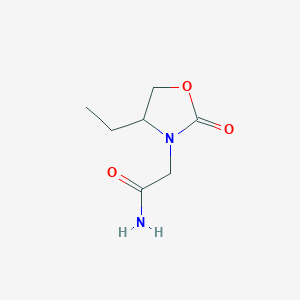
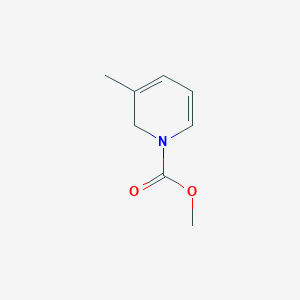
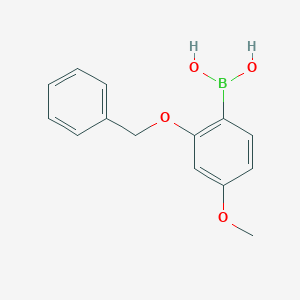
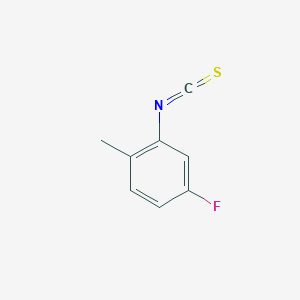
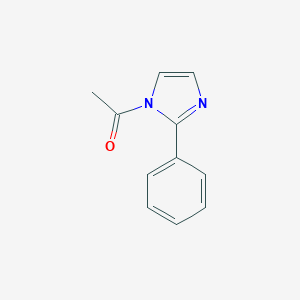
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)